7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine
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Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is a heterocyclic amine compound with a unique structure that includes a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process. The use of green catalysts, such as onion extract, has been explored for environmentally benign synthesis .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the amine group, can lead to the formation of various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Quantum-chemical calculations have been used to propose plausible mechanisms for its reactions .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-8-amine
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene
Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-quinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-11(2)6-9(12)8-4-3-5-13-10(8)7-11/h3-5,9H,6-7,12H2,1-2H3 |
InChI Key |
YZWAQGJPTHONKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)N=CC=C2)N)C |
Origin of Product |
United States |
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